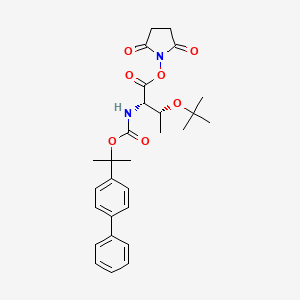

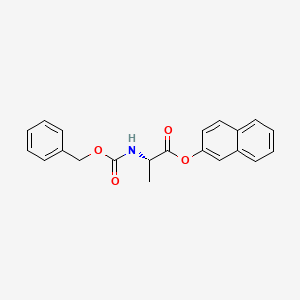

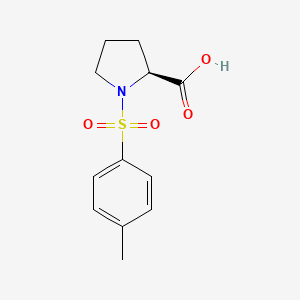

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, commonly referred to as AABH, is a small molecule with a wide range of applications in scientific research and laboratory experiments. AABH is a chiral compound, meaning that it has two different structural forms, or enantiomers, that can be distinguished from one another. This property makes it a useful tool for studying the effects of chirality on biochemical reactions. AABH is also known for its ability to act as a catalyst in a variety of reactions, further expanding its usefulness in the lab.

科学的研究の応用

Furthermore, the production and breakdown pathways of branched aldehydes, which are crucial for flavor in foods, highlight the relevance of understanding the metabolic transformations of compounds with complex structures similar to (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. These aldehydes are derived from amino acids and play a significant role in the flavor profile of various food products, emphasizing the importance of chemical and enzymatic transformations in food science and technology (Smit, Engels, & Smit, 2009).

Additionally, the quest for sustainable biofuels has led to research on butanol production, either from renewable feedstock through biochemical routes or from chemical conversions. Butanol is considered a promising biofuel due to its favorable properties, such as higher energy content and lower volatility compared to ethanol. Studies on the biochemical production of butanol, particularly through the acetone-butanol-ethanol (ABE) fermentation process, and its potential applications as a renewable energy source, provide a context for the exploration of various chemical compounds in energy sustainability efforts (Jin et al., 2011).

特性

IUPAC Name |

prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQICVPMIULGJK-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)